Hydroxydocosanoic acid sophoroside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

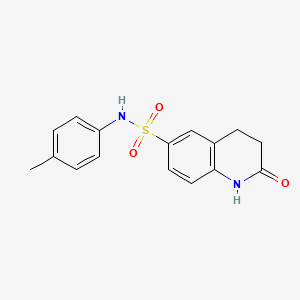

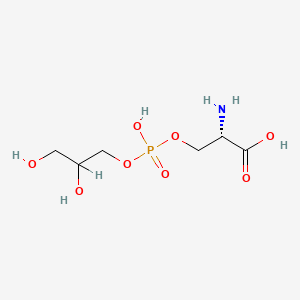

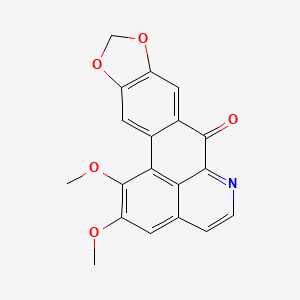

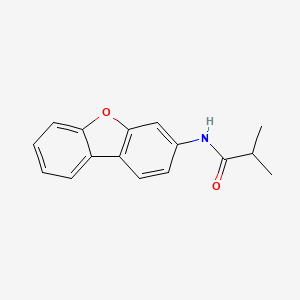

13-sophorosyloxydocosanoate 6',6''-diacetate is a sophorolipid that is the diacetylated sophoroside of 13-hydroxydocosanoic acid. It is a major extracellular lipid.

Scientific Research Applications

Enzymatic Production and Characterization

Hydroxydocosanoic acid sophoroside, a type of sophorolipid, can be enzymatically produced and modified for various applications. Research by Recke et al. (2013) demonstrated the production of 2-dodecyl-sophoroside using Candida bombicola cultures. They further modified it enzymatically, leading to products with potential applications in the cosmetic industry for skin moisture conservation, and indicating anti-tumor promoting activity (Recke et al., 2013).

Selective Production by Rhodotorula Bogoriensis

Ribeiro et al. (2012) focused on the selective production of sophorolipids, including those with hydroxydocosanoic acid, by Rhodotorula bogoriensis. They examined the impact of different carbon and nitrogen sources on the production process, which could lead to more efficient and selective production of these compounds (Ribeiro et al., 2012).

Biosynthetic Gene Cluster for Sophorolipids

Van Bogaert et al. (2013) identified the gene cluster responsible for sophorolipid synthesis in Starmerella bombicola. This discovery can lead to better understanding and manipulation of the biosynthesis of sophorolipids, including hydroxydocosanoic acid sophoroside, for various industrial and biotechnological applications (Van Bogaert et al., 2013).

High-Titer Production and Antimicrobial Activity

Solaiman et al. (2015) conducted a study on the fermentative production of sophorolipids by Rhodotorula bogoriensis, demonstrating their strong antimicrobial activity. This suggests potential uses of hydroxydocosanoic acid sophorosides in antimicrobial applications (Solaiman et al., 2015).

Potential Applications in Bioremediation

Research by Minucelli et al. (2017) explored the use of sophorolipids produced by Candida bombicola in bioremediation, particularly for soils contaminated with lubricating oil. This indicates a potential environmental application for hydroxydocosanoic acid sophorosides (Minucelli et al., 2017).

Control-Release of Antimicrobial Sophorolipid

A study by Solaiman et al. (2015) examined the embedding of sophorolipids in different biopolymer matrices. This research highlights the potential of using hydroxydocosanoic acid sophorosides in controlled-release applications, such as antimicrobial food packaging (Solaiman et al., 2015).

Novel Compounds from Renewable Resources

Rau et al. (2001) utilized renewable resources like rapeseed oil and oleic acid combined with glucose to produce sophorolipids with Candida bombicola. They achieved high yields and proposed applications of the resulting compounds in the production of plastics and flavors (Rau et al., 2001).

Applications in Quorum Quenching and Imaging

Vasudevan and Prabhune (2018) encapsulated curcumin with acidic sophorolipid micelles, revealing their potential in theranostic applications, specifically in quorum quenching and bacterial imaging (Vasudevan & Prabhune, 2018).

properties

CAS RN |

20246-59-7 |

|---|---|

Product Name |

Hydroxydocosanoic acid sophoroside |

Molecular Formula |

C38H68O15 |

Molecular Weight |

764.9 g/mol |

IUPAC Name |

13-[(2R,3R,4S,5S,6R)-6-(acetyloxymethyl)-3-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxydocosanoic acid |

InChI |

InChI=1S/C38H68O15/c1-4-5-6-7-11-14-17-20-27(21-18-15-12-9-8-10-13-16-19-22-30(41)42)50-38-36(34(46)32(44)29(52-38)24-49-26(3)40)53-37-35(47)33(45)31(43)28(51-37)23-48-25(2)39/h27-29,31-38,43-47H,4-24H2,1-3H3,(H,41,42)/t27?,28-,29-,31-,32-,33+,34+,35-,36-,37+,38-/m1/s1 |

InChI Key |

LGIFCELMJBBHMO-SGQFWHNCSA-N |

Isomeric SMILES |

CCCCCCCCCC(CCCCCCCCCCCC(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)O)O)O |

SMILES |

CCCCCCCCCC(CCCCCCCCCCCC(=O)O)OC1C(C(C(C(O1)COC(=O)C)O)O)OC2C(C(C(C(O2)COC(=O)C)O)O)O |

Canonical SMILES |

CCCCCCCCCC(CCCCCCCCCCCC(=O)O)OC1C(C(C(C(O1)COC(=O)C)O)O)OC2C(C(C(C(O2)COC(=O)C)O)O)O |

synonyms |

13-((2'-O beta-D-glucopyranosyl beta-D-glucopyranosyl)oxy)docosanoic acid 6',6''-diacetate hydroxydocosanoic acid sophoroside |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Acetylamino-phenyl)-(2-benzotriazol-1-yl-acetyl)-amino]-2-(4-methoxy-phenyl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide](/img/structure/B1230293.png)

![methyl (2R,3R,6R)-4-benzoyl-10-(dimethylcarbamoyl)-3-[(4-fluorophenyl)methyl]-9-[[4-(trifluoromethoxy)phenyl]methyl]-4,9-diazatricyclo[6.3.0.02,6]undeca-1(8),10-diene-3-carboxylate](/img/structure/B1230295.png)